molecular formula C9H16N4O2 B2588634 6-Amino-5-(dimethylamino)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 790232-21-2

6-Amino-5-(dimethylamino)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2588634
M. Wt: 212.253
InChI Key: QJECGUOHLNMSKD-UHFFFAOYSA-N
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Description

“6-Amino-5-(dimethylamino)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives . Pyrimidines are important bioactive molecules and are present in various biomolecules such as DNA and RNA bases, amino acids, vitamins, etc .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved by condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The reaction conditions can be optimized to yield pure products in a short time .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques like X-ray crystallography and multidimensional NMR experiments . These techniques can confirm the regioselectivity of the reaction and the formation of the desired product .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can be used as building blocks for the preparation of 8-substituted xanthines . They can also participate in multi-component reactions, which offer a wide range of possibilities for the efficient construction of highly complex molecules in a single procedural step .

Scientific Research Applications

Chemistry and Biochemistry of Betalains

Betalains, derived from betalamic acid, a structurally related compound to the query chemical, showcase significant bioactivity. Betalains are vacuolar pigments found in certain plant families and serve as chemosystematic markers. Their synthesis involves the hydroxylation of tyrosine to DOPA and further enzymatic reactions leading to betalamic acid formation, a precursor for a variety of betalains. These compounds are recognized for their safety, antioxidant properties, and potential health benefits, including radical-scavenging activity and cytotoxicity against cancer cells (Khan & Giridhar, 2015).

Biological and Preclinical Importance of Sulfonylamino Azinones

N-sulfonylamino azinones, related to the query chemical through their shared pyrimidine structure, exhibit a range of biological activities. These compounds are highlighted for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A new generation of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise as competitive AMPA receptor antagonists, useful in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives

Research on substituted 1,2,3,4-tetrahydropyrimidine derivatives, closely related to the query chemical, demonstrates their potential in vitro anti-inflammatory activity. These compounds were synthesized and characterized for their ability to inhibit protein denaturation, with results revealing potent anti-inflammatory effects, suggesting further investigation into their therapeutic applications is warranted (Gondkar, Deshmukh, & Chaudhari, 2013).

Applications in Peptide Studies

The spin label amino acid TOAC, featuring a cyclic structure related to tetrahydropyrimidines, serves as a valuable tool in peptide research. TOAC's rigid nature and incorporation via peptide bonds enable detailed analysis of peptide backbone dynamics and secondary structure through EPR spectroscopy and other physical techniques, offering insights into peptide-membrane interactions and peptide-protein/nucleic acid interactions (Schreier et al., 2012).

Diagnostic and Synthetic Applications

The diagnostic use of filter paper urine combined with isotope dilution and gas chromatography-mass spectrometry (GC-MS) for identifying metabolic disorders demonstrates the relevance of pyrimidine derivatives in medical diagnostics. This method allows for the sensitive and comprehensive analysis of organic acids, amino acids, and other compounds, highlighting the utility of pyrimidine-based compounds in clinical diagnostics (Kuhara, 2001).

Future Directions

Research on pyrimidine derivatives is ongoing, and these compounds have potential applications in various fields, including medicinal chemistry . Future research could focus on developing more potent and selective pyrimidine derivatives, resolving general toxicity and pharmacokinetic challenges, and exploring their potential uses in treating various diseases .

properties

IUPAC Name

6-amino-5-(dimethylamino)-1-propylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-4-5-13-7(10)6(12(2)3)8(14)11-9(13)15/h4-5,10H2,1-3H3,(H,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJECGUOHLNMSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(dimethylamino)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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